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An Application Note and Protocol for the Fabrication of Optical Waveguides Using SU-8
Photoresist

Introduction

SU-8, an epoxy-based negative photoresist, has become a prominent material in
microfabrication, particularly for creating high-aspect-ratio structures. Its excellent optical
properties, including high transparency in the visible and near-infrared spectra, coupled with its
mechanical and chemical stability, make it an ideal candidate for fabricating optical
waveguides.[1][2] This application note provides a detailed protocol for researchers, scientists,
and drug development professionals on the fabrication of SU-8 optical waveguides, with a
focus on applications in biosensing.[3][4]

SU-8's versatility allows for the creation of various waveguide structures through standard
photolithography techniques.[5] The process involves spin coating the resist onto a substrate,
followed by baking, UV exposure to define the waveguide pattern, a post-exposure bake to
cross-link the polymer, and finally, development to remove the unexposed resist.[1][6] The
refractive index of the final SU-8 structure can be influenced by processing parameters,
allowing for some tunability.[7][8]

Key Optical and Material Properties of SU-8

The optical characteristics of SU-8 are critical for its function as a waveguide material. It is
highly transparent for wavelengths greater than 400 nm.[2][9] Its refractive index and low
propagation loss are key performance indicators.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1198560?utm_src=pdf-interest
https://ris.utwente.nl/ws/files/5407001/Borreman02fabrication.pdf
https://www.mdpi.com/2504-3900/2/13/1081
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/11998/119980B/Integrated-lossy-mode-resonance-sensor-based-on-SU-8-waveguides/10.1117/12.2607716.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8304786/
https://elveflow.com/microfluidic-reviews/su-8-mold-lithography/
https://ris.utwente.nl/ws/files/5407001/Borreman02fabrication.pdf
https://cores.arizona.edu/sites/default/files/attachments-service/su8_2-25.pdf
https://www.semanticscholar.org/paper/Refractive-index-modification-of-SU-8-polymer-based-Martham-Nan/5d7af94811e2ce6f4eea4ddb20ab3755e7d45877
https://ieeexplore.ieee.org/document/7072968/
https://www.mdpi.com/2504-3900/2/13/1081
https://www.mdpi.com/1424-8220/19/15/3383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Property Value Wavelength Source
Refractive Index ~1.57 1300 nm [21[9]
~1.575 Not Specified [10]

1.586 975 nm [11]

1.593 + 0.001 633 nm [11]

1.603 + 0.001 532 nm [11]

Transparency Optically transparent > 400 nm [2][9]
Relative Permittivity 3.14 Ka band [12]
Loss Tangent 0.05 Ka band [12]

General Fabrication Workflow

The fabrication of SU-8 optical waveguides follows a standard photolithography process. The

key stages are substrate preparation, SU-8 coating, baking, UV exposure to define the

waveguide, post-exposure baking to crosslink the polymer, and finally, development to reveal

the structure.
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General SU-8 Waveguide Fabrication Workflow
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Caption: A flowchart of the standard SU-8 photolithography process for waveguides.
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Detailed Experimental Protocols

The following protocols provide detailed steps for fabricating SU-8 optical waveguides.
Parameters may need to be optimized based on the specific SU-8 formulation, desired
thickness, and available equipment.

Protocol 1: Substrate Preparation

A clean and dehydrated substrate surface is crucial for good adhesion of the SU-8 film.

Solvent Cleaning: Ultrasonically clean the substrate for 5 minutes in acetone, followed by a

1-minute soak in methanol.[13]
e Rinsing: Rinse the substrate thoroughly with isopropy! alcohol (IPA).[13]
e Drying: Dry the substrate using a stream of nitrogen gas.[13]

o Dehydration Bake: Bake the substrate on a hot plate at 200°C for at least 5 minutes to
remove any residual moisture.[13][14] For thicker SU-8 layers (= 50 pm), it is recommended

to allow the substrate to cool slowly.[15]

o Adhesion Promoter (Optional): For certain substrates, an adhesion promoter like Omnicoat

may be applied.

o Plasma Treatment (Optional): An O2 plasma treatment can be performed to further improve
the adhesion of SU-8 to the substrate.[9]

Protocol 2: Spin Coating SU-8

The thickness of the SU-8 layer is primarily determined by the viscosity of the resist and the
spin speed.[16]

e Dispense: Place the prepared substrate on the spin coater chuck. Dispense approximately 1
ml of SU-8 per inch of substrate diameter onto the center of the substrate.[6][13]

o Spread Cycle: Ramp the spinner to 500 rpm with an acceleration of 100 rpm/s. Hold for 5-10
seconds to allow the resist to spread across the substrate.[13][17]
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e Spin Cycle: Ramp to the final spin speed (see table below) with an acceleration of 300 rpm/s
and hold for 30-60 seconds.[6][13]

Target Thickness

SU-8 Formulation (um) Spin Speed (rpm) Source
gm
SU-8 3005 5 3000 [9]
Not Specified,
SU-8 25 40 determined [1]

experimentally

- Not specified,
Modified SU-8 2100 0.6 ] ) ] [14]
viscosity reduced first

Protocol 3: Soft Bake (Pre-Exposure Bake)

The soft bake step removes the solvent from the SU-8 film. A two-step process is
recommended to minimize stress and ensure a uniform film.[15][17]

e Place the wafer on a leveled hotplate at 65°C. The baking time depends on the film
thickness (see table below).

» Ramp the hotplate temperature to 95°C and hold for the specified time.[15]

o After the bake, turn off the hotplate and allow the substrate to cool slowly to room
temperature, especially for films thicker than 50 um to avoid thermal stress and cracking.[15]
[18]

SU-8 Thickness Bake at 65°C Bake at 95°C
. . . Source
Formulation (um) (min) (min)
[19] (BYU
SU-8 3005 5 2 5 )
Recipe)
SU-8 2015 15 3 7 [17]
SU-8 25/50 25-50 5 15-30 [19]
SU-8 3050 100 10 30 [12]
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Protocol 4: UV Exposure

This step defines the waveguide pattern in the SU-8 resist. The exposure dose is a critical

parameter.
o Equipment: Use a mask aligner with a UV source, preferably i-line (365 nm).[6]

e Mask Contact: Ensure good contact between the photomask and the resist layer. For thick
resists, a hard contact mode is recommended.

o Exposure Dose: The required energy dose depends on the film thickness. For a 600 pm
thick waveguide, an energy dose from a 500 W mercury lamp (3.5 mW/cm?) for 205 seconds
may be used.[20] For thinner films, the dose will be significantly lower.

« Filtering: To improve the sidewall profile, a 360 nm long-pass filter can be used to block
shorter wavelengths. This may require increasing the exposure time by 20-40%.[13]

Protocol 5: Post-Exposure Bake (PEB)

PEB is a crucial step that thermally activates the cross-linking of the SU-8 initiated during

exposure.[6]
» Place the exposed substrate on a leveled hotplate at 65°C.

e Ramp the temperature to 95°C. Refer to the table in the Soft Bake section for recommended
times, as PEB times are often similar.

» Allow the substrate to cool down slowly to room temperature to prevent stress-induced
cracking.[15] Ramping the temperature down is highly recommended.[18]

Protocol 6: Development

The development process removes the unexposed SU-8, leaving the desired waveguide
structures.

o Developer: Immerse the substrate in a bath of SU-8 Developer or PGMEA.[1][13]
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o Agitation: Gentle agitation is recommended to aid the development process, especially for
high-aspect-ratio structures.[17] Development time varies with thickness; for a 5 um film, 1-2
minutes is typical, while thicker films require longer.

» Rinse: After development, rinse the substrate with fresh IPA for approximately 30 seconds.
[13] A whitish film indicates incomplete development; if this occurs, return the substrate to
the developer bath for another 1-2 minutes and repeat the rinse.[13]

e Dry: Dry the substrate with a stream of nitrogen.[13]

Protocol 7: Hard Bake (Optional)

A final hard bake can be performed to further cross-link the SU-8, improving its mechanical and
chemical stability.

o Baking: Bake the substrate on a hotplate or in a convection oven at a temperature between
150°C and 250°C for 5 to 60 minutes.[15][17]

e Ramping: It is crucial to ramp the temperature up from room temperature and then ramp it
back down slowly to prevent thermal shock.[15]

Parameter Relationships and Optimization

The final properties of the SU-8 waveguide are highly dependent on the interplay between
various fabrication parameters. Understanding these relationships is key to optimizing the
process for a specific application.
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SU-8 Waveguide Parameter Optimization Logic
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Caption: Key process parameters and their influence on final waveguide properties.

Performance and Characterization

The performance of fabricated waveguides is typically characterized by their propagation loss,
measured in dB/cm. The cut-back method is a common technique for this measurement, where

the optical loss is measured for waveguides of different lengths.[9]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1198560?utm_src=pdf-body-img
https://www.mdpi.com/1424-8220/19/15/3383
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Propagation Loss

Waveguide Type Wavelength (nm) Source
(dB/cm)

Single-mode tapered 1300 1.03+0.19 [9]
Multimode 800 - 1100 ~0.5 [1]
Multimode 1300 ~0.5 [1]
Multimode 1550 ~3 [1]
Single-mode (DLW) 633 4.38 £ 0.55 [14]
Multimode (DLW) 633 6.40+0.3 [14]
Buried Multimode 850 1.96 [20]
Buried Multimode 1310 1.32 [20]
Buried Multimode 1550 1.39 [20]
Proton Beam Written 632.8 0.19 +0.03 [21]
On-Glass 532 ~0.6 [22]

High insertion loss can occur due to surface roughness at the waveguide facets, which can be
improved by polishing or cleaving the samples instead of dicing.[9]

Application in Biosensing

SU-8 waveguides are highly suitable for biosensing applications, often utilizing the evanescent
field that extends from the waveguide core into the surrounding medium.[2] Changes in the
refractive index at the waveguide surface, caused by the binding of target molecules, can be
detected as a change in the output light intensity.

The surface of SU-8 can be functionalized with antibodies to specifically capture target
analytes, such as bacteria or proteins.[2] For example, SU-8 waveguides have been used to
detect E. coli at concentrations as low as 102 CFU/mL.[2] They have also been integrated into
Mach-Zehnder interferometer (MZI) setups to detect immunoreactions with sensitivities in the
ng/mL range.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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